molecular formula C11H16N4 B2650070 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile CAS No. 311331-49-4

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2650070
CAS No.: 311331-49-4
M. Wt: 204.277
InChI Key: XWANTEITKIFQDI-UHFFFAOYSA-N
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Description

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a cyclohexylmethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with a suitable nitrile derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile is unique due to its cyclohexylmethyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1-(cyclohexylmethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h7,9H,1-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANTEITKIFQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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